Propanediamide, N,N'-dicyclohexyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research has explored the synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, demonstrating potent antitumor activity, particularly against human glioma cells. These compounds were synthesized through reactions involving (S)-2-amino-3-cyclohexylpropanoic acid and 1,3-dibromopropane, further elaborated into esters through subsequent chemical reactions, underscoring the importance of esterification for cytotoxic action (Savić et al., 2014).

Molecular Structure Analysis

Investigations into the crystal structure and magnetic properties of chain-like dicyanamide manganese(III) complexes with N,N'-bis(2-salicylidene)propane-1,2-diamine ligands have provided insights into the structural intricacies of such compounds. X-ray diffraction analysis revealed a unique ID zigzag chain structure, facilitated by μ1,5-dca bridges and a MnIII-Schiff base ligand, indicative of antiferromagnetic interactions (Ren & Ma, 2009).

Chemical Reactions and Properties

Research on the oxidation of n-propylcyclohexane has delineated the complex pathways involved in its oxidation, highlighting the role of H-atom abstraction and subsequent reactions leading to various intermediates and products. This study contributes significantly to understanding the chemical reactions and mechanisms underlying the oxidative behavior of such compounds (Ristori et al., 2001).

Physical Properties Analysis

The synthesis and characterization of complexes derived from N,N′-bis(3-ethoxysalicylidene)-1,2-propanediamine, which exhibit cytochrome P450-like hydroxylation properties, offer insights into the physical properties of such compounds. These complexes were shown to have a distinct coordination geometry and potential catalytic properties, emphasizing the relationship between molecular structure and physical properties (Ma & You, 2008).

Chemical Properties Analysis

The development and characterization of optically active Lu(III) and Yb(III) complexes of N,N′-bis(2-hydroxybenzyl)-N,N′-bis(2-pyridylmethyl)-R-1,2-propanediamine shed light on the chemical properties of these compounds. These studies have illuminated the coordination behavior and the optical activity of such complexes, contributing to a deeper understanding of their chemical properties (Yamada et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Action

Propanediamide derivatives demonstrate significant potential in anticancer research. A study by Savić et al. (2014) focused on the synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These compounds showed potent antitumor activity, particularly against human glioma cells. The study highlights the importance of esterification for the compounds' cytotoxic action.

Combustion and Energy Research

In the field of energy, Ristori et al. (2001) and Dubois et al. (2009) conducted studies on the oxidation of n-propylcyclohexane, a compound structurally related to propanediamide derivatives. These studies provide insights into the combustion process and its relevance to engine design and fuel efficiency.

Hepatoprotective Properties

Research by Belykh (2021) revealed that propanedioic acid derivatives, structurally related to propanediamide, exhibit hepatoprotective properties. The study suggests potential applications in treating liver conditions like steatohepatitis.

Gene Transfection

In biopharmaceutical research, propanediamide derivatives have been explored for gene transfection. Dittrich et al. (2011) investigated two cationic lipids for their efficiency in gene delivery and their interactions with cell membranes, offering insights into developing safer and more effective gene therapy methods.

Pyrolysis Chemistry

The study of pyrolysis, as explored by Wang et al. (2021), highlights the importance of propanediamide derivatives in understanding fuel decomposition and conversion. This research is significant for advancements in energy utilization.

DNA Strand Breakage

Propanediamide derivatives have also been studied for their potential in affecting DNA. Mibu et al. (2003) synthesized various compounds, including 1,4-diazepines from 1,3-propanediamine, and observed DNA strand breakage activity, indicating potential applications in genetic research and therapy.

Jet Fuel Synthesis

In the field of sustainable energy, propanediamide derivatives are used in synthesizing jet fuel. Wang et al. (2021) successfully produced a jet fuel range dicycloalkane from the hydrodeoxygenation of polycarbonate, marking a significant step towards sustainable aviation fuel.

Macrocyclic Schiff Base Synthesis

New macrocyclic Schiff base compounds, derived from propanediamine, have been synthesized and studied for their structural properties by Khalaji et al. (2017). These compounds have potential applications in material science and catalysis.

Propiedades

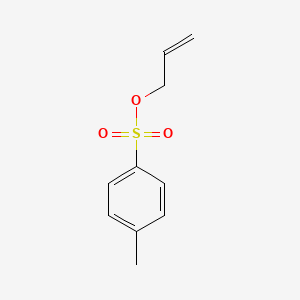

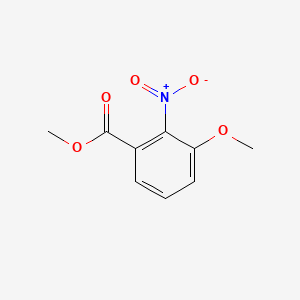

IUPAC Name |

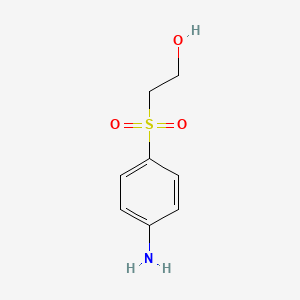

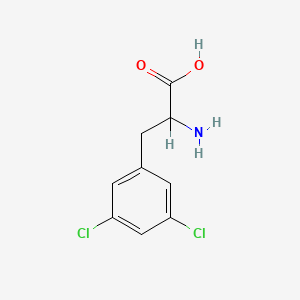

N,N'-dicyclohexylpropanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDZKXTXQFQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145269 |

Source

|

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanediamide, N,N'-dicyclohexyl- | |

CAS RN |

10256-00-5 |

Source

|

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010256005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.